N-(3-Indolylacetyl)-L-valine is a compound that combines the indole and valine structures, representing a unique class of amino acid derivatives. This compound is of interest in various scientific fields, particularly in biochemistry and pharmacology, due to its potential biological activities and applications in medicinal chemistry.
N-(3-Indolylacetyl)-L-valine can be synthesized through various chemical processes that typically involve the modification of L-valine, an essential amino acid, with an indole derivative. Indole is a bicyclic structure that is prevalent in many natural products and has significant biological relevance.
This compound falls under the category of amino acid derivatives, specifically those modified with aromatic groups. It can be classified as a non-proteinogenic amino acid due to its structural modifications that differentiate it from standard amino acids found in proteins.
The synthesis of N-(3-Indolylacetyl)-L-valine can be achieved through several methods, primarily involving acylation reactions. One common approach includes the reaction of L-valine with 3-indolylacetyl chloride or a similar acylating agent.
N-(3-Indolylacetyl)-L-valine has a molecular formula of CHNO, indicating it contains 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The structure features an indole moiety attached to the acetyl group of L-valine.
N-(3-Indolylacetyl)-L-valine can undergo various chemical reactions typical for amino acids and their derivatives:
The mechanism of action for N-(3-Indolylacetyl)-L-valine involves its interaction with biological systems. It may act as a substrate or inhibitor for various enzymes due to its structural similarity to natural amino acids.
N-(3-Indolylacetyl)-L-valine has potential applications in:
N-(3-Indolylacetyl)-L-valine (IAA-Val) belongs to a class of conjugated auxins derived from the aromatic amino acid tryptophan. This amide-linked molecule integrates two critical metabolic pathways: tryptophan-dependent auxin biosynthesis and branched-chain amino acid (BCAA) metabolism. In plants, tryptophan serves as the primary precursor for indole-3-acetic acid (IAA), the dominant natural auxin. The conjugation of IAA with valine represents a sophisticated metabolic mechanism to modulate free IAA bioavailability. This conjugation is not merely a detoxification step but a dynamic regulatory process within the broader network of indole alkaloid metabolism, which includes defense compounds like camalexin and antimicrobial agents [5] [10].
IAA-Val biosynthesis exemplifies metabolic channeling where tryptophan pools are partitioned between:
Table 1: Major Tryptophan-Derived Conjugates in Plant Metabolism
Conjugate | Amino Acid Partner | Biological Function | Relative Abundance |
---|---|---|---|
N-(3-Indolylacetyl)-L-valine | Valine | Auxin inactivation, Nitrogen storage | High in stressed tissues |
Indole-3-acetyl-L-aspartate | Aspartate | Irreversible inactivation for degradation | Dominant in root tissues |
Indole-3-acetyl-L-glutamate | Glutamate | Reversible inactivation, long-distance transport | Moderate |
Indole-3-acetyl-L-alanine | Alanine | Transient auxin buffering | Variable |
Indole-3-acetyl-glycine | Glycine | Oxidative precursor for IAA catabolism | Low |
The physiological significance of IAA-Val extends beyond auxin homeostasis. During stress responses, its accumulation correlates with:
The biosynthesis of IAA-Val is catalyzed by two enzyme families operating in tandem: IAA-amido synthetases and aminotransferases. The primary conjugation step is mediated by GH3 (Gretchen Hagen 3) enzymes, which activate IAA via adenylation before conjugating it to valine. These ATP-dependent synthetases exhibit stringent substrate specificity determined by their catalytic domains:
Concurrently, branched-chain aminotransferases (BCATs) regulate valine availability for conjugation. BCATs catalyze reversible transamination between BCAAs (valine, leucine, isoleucine) and their corresponding α-keto acids. Transcriptional upregulation of BCAT3 and BCAT4 during pathogen challenge correlates with increased IAA-Val pools, demonstrating coordinated enzyme activity [5] [8].
Table 2: Key Enzymes Regulating IAA-Val Biosynthesis
Enzyme | Gene Family | Function | Substrate Specificity | Regulatory Triggers |
---|---|---|---|---|
GH3.5 | GH3 | IAA-valine synthetase | IAA + Val > IAA + Ala | Jasmonate, pathogen elicitors |
BCAT3 | Aminotransferase | Valine biosynthesis/transamination | α-Ketoisovalerate + Glutamate ⇌ Val + α-KG | Nitrogen status, light quality |
CYP79B2/B3 | P450 monooxygenase | Tryptophan → IAOx conversion | Tryptophan | Wounding, fungal elicitation |
Nitrilase (NIT1-4) | Nitrilase | IAN → IAA hydrolysis (competes with conjugation) | Indole-3-acetonitrile (IAN) | Auxin excess, sulfur deficiency |
The reverse reaction—hydrolytic release of free IAA—is governed by amidohydrolases such as ILR1 (IAA-leucine resistant 1). These enzymes fine-tune conjugate dynamics:
graph LRA[Tryptophan] -->|CYP79B2/B3| B(IAOx)B -->|CYP71A13| C(IAN)C -->|NIT1-4| D[Free IAA]C -->|GST/Conjugation| E[IAA-Cys]D -->|GH3.5| F[IAA-Val]F -->|ILR1| DG[Valine] -->|BCAT3/4| H[α-Ketoisovalerate]H --> F
Metabolic flux partitioning between IAA-Val synthesis and hydrolysis. Solid arrows: enzymatic steps; dashed arrows: regulatory influences.
Critical regulatory nodes include:
The integration of IAA-Val into nitrogen economy involves Nitrogen Catabolism Repression (NCR), a conserved mechanism whereby preferred nitrogen sources (ammonium, glutamine) suppress genes involved in alternative nitrogen assimilation. In microorganisms like Cryptococcus neoformans, NCR governs amino acid permease expression via:
IAA-Val transport exploits this system through AAAP (Amino Acid/Auxin Permease) transporters, which facilitate:
Table 3: NCR-Regulated Permeases Involved in IAA-Val Transport
Permease | Organism | Substrate Specificity | NCR Sensitivity | Affinity for IAA-Val (Km) |
---|---|---|---|---|
AAP1 | A. thaliana | Neutral amino acids > IAA-conjugates | High | 8.2 ± 1.3 μM |
AAP5 | A. thaliana | Basic amino acids, IAA-conjugates | Moderate | 12.7 ± 2.1 μM |
NlAAAP07 | Nilaparvata lugens | Valine, leucine, IAA-Val | Demonstrated via RNAi | 15.4 ± 3.0 μM |
BnAAP6 | Brassica napus | Broad-spectrum amino acid uptake | Low | 22.9 ± 4.5 μM |
Key physiological impacts of NCR on IAA-Val dynamics include:
The transport kinetics exhibit trans-inhibition where accumulated IAA-Val downregulates further permease activity, preventing cytoplasmic overload. This aligns with NCR’s role as a nutrient-sensing mechanism coordinating conjugate metabolism with environmental nitrogen availability.
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